Atrazine-2-ethoxy

描述

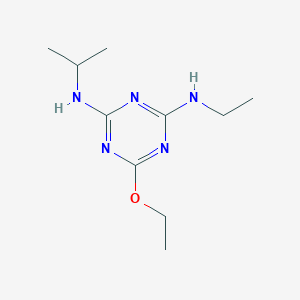

Atrazine-2-ethoxy, also known as 6-ethoxy-N-ethyl-N’-isopropyl-1,3,5-triazine-2,4-diamine, is a synthetic organic compound belonging to the triazine class. It is primarily used as a herbicide to control broadleaf and grassy weeds in agricultural settings. The compound has a molecular formula of C10H19N5O and a molecular weight of 225.29 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Atrazine-2-ethoxy can be synthesized through a multi-step process involving the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of chlorine atoms on the cyanuric chloride with ethyl and isopropyl groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and composition .

化学反应分析

Structural Basis of Atrazine Reactivity

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a triazine herbicide with a chlorine atom at position 2, which is susceptible to substitution reactions (e.g., hydrolysis, dechlorination). Ethoxylation at this position would involve replacing chlorine with an ethoxy (-OCH₂CH₃) group. While such derivatives are not explicitly reported, analogous substitutions (e.g., hydroxylation to form hydroxyatrazine) are well-characterized .

Key Substituent Reactivity:

- Chlorine Replacement : Hydrolysis (pH-dependent) or microbial dechlorination yields hydroxyatrazine .

- Dealkylation : Enzymatic removal of ethyl or isopropyl groups produces deethylatrazine (DEA) and deisopropylatrazine (DIA) .

- S-triazine Ring Stability : Resists oxidation but undergoes biodegradation via cyanuric acid intermediates .

Hypothetical Ethoxylation Pathways

Ethoxylation at position 2 would likely occur under nucleophilic substitution conditions. Examples of analogous reactions include:

Hydrolysis to Hydroxyatrazine

In aqueous environments, chlorine substitution by hydroxyl groups forms hydroxyatrazine, a common degradation product :Conditions :

Synthetic Ethoxylation

Ethoxylation could theoretically occur via:Challenges :

- No direct evidence in literature; hydroxyatrazine dominates substitution products.

- Ethoxylation may require non-aqueous conditions or specialized catalysts.

Comparative Degradation Products

Analytical Detection of Substituted Derivatives

Methods for detecting atrazine analogs include:

Gas Chromatography/Mass Spectrometry (GC/MS)

- Derivatization : Silylation (e.g., MTBSTFA) enhances volatility of polar metabolites like hydroxyatrazine .

- Detection Limits :

Liquid Chromatography (LC)

Environmental and Toxicological Implications

科学研究应用

Agricultural Applications

Atrazine is predominantly used in agriculture as a selective herbicide, particularly for controlling broadleaf and grassy weeds in crops such as corn and sugarcane. The introduction of Atrazine-2-ethoxy aims to enhance the efficacy of weed control while potentially reducing the environmental footprint associated with traditional atrazine use.

Key Benefits:

- Weed Management: this compound effectively inhibits photosynthesis in target plants, disrupting their growth and development. This mechanism allows for better crop yield by minimizing competition from weeds .

- Extended Residual Activity: The ethoxy group may provide improved persistence in soil, allowing for longer-lasting weed control compared to its parent compound .

Environmental Impact

The environmental implications of this compound have been a subject of research, particularly concerning its effects on non-target organisms and ecosystems.

Ecotoxicological Studies:

- Research indicates that atrazine and its derivatives can affect aquatic ecosystems by altering the productivity and structure of aquatic communities . this compound's potential to affect non-target plant species and aquatic organisms is an area of ongoing investigation.

Case Study Example:

A study conducted by the University of Florida assessed the impact of atrazine on non-target organisms. It was found that atrazine exposure reduced growth rates and oxygen production in certain algae species, indicating potential ecological risks associated with its runoff into water bodies .

Health Implications

Atrazine has been linked to various health concerns, including endocrine disruption and reproductive issues. The implications of this compound in this context are being evaluated through numerous studies.

Endocrine Disruption:

Atrazine is recognized as an endocrine disruptor, affecting hormone levels in both wildlife and humans. Research has shown that exposure to atrazine can lead to decreased testosterone levels and altered reproductive organ morphology in male subjects . Studies focusing on this compound are essential to understand whether this compound poses similar risks.

Epidemiological Studies:

A meta-analysis involving pesticide applicators suggested a potential association between atrazine exposure and certain cancers, although findings were not consistent across all studies . Ongoing investigations into this compound will help clarify any additional health risks associated with this compound.

Regulatory Considerations

The regulatory landscape surrounding atrazine and its derivatives is complex due to health and environmental concerns. The U.S. Environmental Protection Agency (EPA) continually assesses the safety and efficacy of atrazine-based products, including any new formulations like this compound .

Reregistration Efforts:

The EPA's reregistration process evaluates whether products containing atrazine meet current safety standards. This includes examining data on ecological effects, human health risks, and efficacy in weed control .

Data Table: Summary of Key Findings

| Aspect | Findings |

|---|---|

| Agricultural Use | Effective weed management; extended residual activity |

| Environmental Impact | Potential risks to aquatic ecosystems; reduced growth in non-target species |

| Health Implications | Linked to endocrine disruption; ongoing studies on cancer associations |

| Regulatory Status | Under continuous assessment by EPA for safety and efficacy |

作用机制

Atrazine-2-ethoxy exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex, binding to the D1 protein and blocking electron transport. This disruption leads to the production of reactive oxygen species, causing oxidative stress and ultimately cell death in susceptible plants .

相似化合物的比较

Atrazine: A widely used herbicide with a similar triazine structure but without the ethoxy group.

Simazine: Another triazine herbicide, differing in its substituents on the triazine ring.

Propazine: Similar to atrazine but with different alkyl substituents.

Uniqueness: Atrazine-2-ethoxy is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and environmental behavior. This structural difference can affect its solubility, degradation rate, and interaction with biological targets, making it distinct from other triazine herbicides .

生物活性

Atrazine-2-ethoxy, chemically classified as 6-ethoxy-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine, is a synthetic organic compound belonging to the triazine class. This compound is structurally related to atrazine, a widely used herbicide, and exhibits significant biological activity that has raised concerns regarding its environmental and health impacts.

Target of Action

this compound acts primarily as an endocrine disruptor , competing with endogenous hormones for binding to various receptors. This interference can lead to hormonal imbalances and disrupt normal physiological functions in both aquatic and terrestrial organisms.

Mode of Action

The compound affects multiple biochemical pathways, notably those involved in hormone signaling and cellular metabolism. It has been shown to induce mutagenicity and genotoxicity, leading to defective cell division and erroneous lipid synthesis. this compound's mode of action mirrors that of atrazine, influencing cellular signaling pathways and gene expression.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Biodegradation : The compound undergoes biodegradation through various pathways that ultimately lead to cyanuric acid metabolism.

- Enzyme Interaction : It interacts with various enzymes and proteins, affecting their normal functions and potentially leading to toxicological effects .

Pharmacokinetics

Atrazine exhibits a significant first-pass effect, which contributes to its low oral bioavailability. This pharmacokinetic behavior is critical in understanding the compound's toxicity profile and its potential health implications when ingested or absorbed through the skin.

Effects on Biological Systems

This compound has been studied for its effects on various biological systems:

1. Reproductive System

Research indicates that exposure to atrazine compounds can lead to alterations in gonadal morphology and function. In studies involving amphibians and fish, atrazine exposure resulted in disrupted spermatogenesis and altered sex hormone levels .

2. Endocrine System

The compound has been shown to influence the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) due to inhibited gonadotropin-releasing hormone (GnRH) release .

3. Hepatic Effects

In animal models, atrazine exposure resulted in significant hepatic alterations including oxidative stress, hepatocyte degeneration, and changes in enzyme activity related to liver function. Histopathological studies have revealed dose-dependent liver damage characterized by lipid accumulation and structural changes .

Case Studies

Several epidemiological studies have investigated the association between atrazine exposure and health outcomes:

- A study among pesticide applicators found no strong correlation between atrazine use and overall cancer incidence; however, there were indications of increased risk for certain cancers in specific populations .

- In aquatic environments, atrazine has been linked with behavioral changes in fish species, including reduced antipredator responses .

Summary Table of Biological Effects

属性

IUPAC Name |

6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYFEDXTWUPBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OCC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016617 | |

| Record name | Atrazine-2-Ethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126919-71-9 | |

| Record name | Atrazine-2-Ethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。